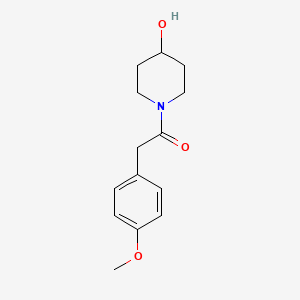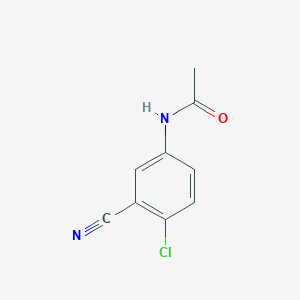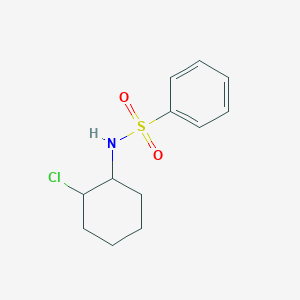
DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE
Overview
Description
DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE: is a complex organic compound featuring a pyrrole ring substituted with formyl and dimethyl groups, and a benzene ring substituted with dicarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE typically involves the Paal–Knorr reaction. This reaction involves the condensation of 3-aminobenzonitrile with 2,5-hexanedione to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. An aldehyde group is then introduced at the 3-position on the pyrrole ring to obtain the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the Paal–Knorr reaction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) under acidic conditions.
Major Products:
Oxidation: Produces carboxylic acid derivatives.
Reduction: Produces hydroxymethyl derivatives.
Substitution: Produces various substituted pyrrole derivatives.
Scientific Research Applications
DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring’s electronic properties also play a role in its biological activity by interacting with various cellular components .
Comparison with Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile: Shares the pyrrole ring structure but lacks the dicarboxylate groups.
Indole derivatives: Similar heterocyclic structure with diverse biological activities.
Pyrazole derivatives: Another class of heterocyclic compounds with comparable chemical properties.
Uniqueness: DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE is unique due to its combination of a pyrrole ring with formyl and dicarboxylate substitutions, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
dimethyl 5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-10-5-14(9-19)11(2)18(10)15-7-12(16(20)22-3)6-13(8-15)17(21)23-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWAFFKYYPGUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366422 | |
| Record name | DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828616 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327084-98-0 | |
| Record name | DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone](/img/structure/B6612577.png)

![3-{[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6612592.png)
![5-tert-butyl-12-(2-methylpropyl)-2,6,7,12-tetraazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4-trien-8-one](/img/structure/B6612599.png)




![tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B6612627.png)



